3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
Description
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is a partially hydrogenated naphthoic acid derivative characterized by a dihydro (saturated) structure at the 3,4-positions of the naphthalene ring and three methoxy groups at positions 5, 6, and 7. Its molecular formula is C₁₄H₁₆O₅, with a molecular weight of 264.26 g/mol.
Properties
CAS No. |
69791-82-8 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
QJWPWKFTQLFTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=CC2=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Formation of Potassium Dihydro-Naphtholate :
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Carboxylation with CO₂ :
Key Considerations:
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Diluent : Dibutyl carbitol prevents tar formation and enhances stirrability.
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Catalyst : Zinc iodide or similar Lewis acids may accelerate the reaction.
Methoxylation of Naphthalene Intermediates
The three methoxy groups at positions 5, 6, and 7 are introduced via methylation of hydroxylated precursors.
Stepwise Methylation:
-
Selective Protection :
-
Starting with 5,6,7-trihydroxy-3,4-dihydro-2-naphthoic acid, methylating agents (e.g., methyl iodide, dimethyl sulfate) are used in the presence of a base (K₂CO₃ or NaH).
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Solvents: DMF or acetone under reflux (60–80°C).
-
-
Optimization :
-
Excess methylating agent and prolonged reaction time (12–24 hours) ensure complete methylation.
-
Yield: ~85–90% after purification.
-
Hydrogenation for Dihydro Structure
The dihydro (3,4-dihydro) moiety is introduced via catalytic hydrogenation of a fully aromatic naphthalene precursor.
Procedure:
-
Substrate Preparation :
-
Hydrogenation Conditions :
One-Pot Synthesis from Tetralone Derivatives
A streamlined approach involves functionalizing tetralone intermediates:
Steps:
-
Cyanidation :
-
Hydrolysis and Oxidation :
Purification and Isolation
Crude product purification is critical for achieving high purity (>98%):
Methods:
-
Acid Precipitation :
-
Resin Adsorption :
-
Recrystallization :
Comparative Analysis of Methods
Chemical Reactions Analysis
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the ERK (Extracellular Signal-Regulated Kinase) pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of 3,4-dihydro-5,6,7-trimethoxy-2-naphthoic acid and related compounds:
Key Differences and Implications
The tetrahydro analog (5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid) exhibits a fully saturated ring, making it a candidate for chiral synthesis of anthracycline antibiotics .
Substituent Positions :
- Positional isomerism (e.g., 4,5,7-trimethoxy vs. 5,6,7-trimethoxy) alters electronic distribution. For example, 4,5,7-trimethoxy-2-naphthoic acid may exhibit distinct reactivity in electrophilic substitution reactions due to methoxy group orientation .
Functional Group Modifications :
Biological Activity
3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is a naphthoic acid derivative characterized by its unique structure, which includes three methoxy groups and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including antioxidant properties, enzyme inhibition, and interactions with various signaling pathways.
- Molecular Formula : C₁₄H₁₆O₅
- Molecular Weight : 264.27 g/mol
- Appearance : Yellow crystalline solid
The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This is particularly important in protecting cells from oxidative stress and may have implications in preventing chronic diseases associated with oxidative damage.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes. For instance, it may interact with enzymes involved in metabolic pathways, potentially modulating their activity and affecting overall cellular functions.
Interaction with Signaling Pathways
This compound is known to influence several key signaling pathways:
- MAPK/ERK Pathway : This pathway is crucial for various cellular processes including proliferation and differentiation. The compound may modulate this pathway's activity .
- NF-kB Pathway : Involvement in inflammatory responses suggests that the compound could have anti-inflammatory effects by inhibiting this pathway .
Study on Antioxidant Activity
A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in vitro. The results indicated a protective effect against oxidative stress in cultured cells.
Enzyme Inhibition Analysis
In an experimental setup assessing the inhibitory effects on specific enzymes such as cyclooxygenase (COX), the compound showed promising results. It inhibited COX activity in a dose-dependent manner, suggesting potential applications in pain management and inflammation control.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6,7-trimethoxy-2-naphthoic acid | C₁₄H₁₈O₅ | Lacks dihydro structure; used in dye applications |
| 2-naphthoic acid | C₁₂H₁₀O₂ | Simpler structure; widely used as a coupling agent |
| 3-hydroxy-2-naphthoic acid | C₁₂H₁₀O₃ | Contains hydroxyl group; known for phenol synthesis |
The unique arrangement of methoxy groups and the presence of the carboxylic acid functionality contribute to its distinct properties and potential applications in pharmaceuticals and organic chemistry.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
